1,2-DIOLEOYL-3-(PYREN-1-YL) DECANOYL-RAC-GLYCEROL
Description
1,2-Dioleoyl-3-(pyren-1-yl) decanoyl-rac-glycerol (CAS 102807-51-2) is a synthetic glycerolipid derivative with a unique structure combining unsaturated fatty acid chains and a pyrene fluorophore. Its molecular formula is C₆₅H₉₈O₆, with a molecular weight of 975.47 g/mol . The compound features:
- Two oleoyl (C18:1, cis-9) chains at the sn-1 and sn-2 positions of the glycerol backbone.
- A pyrene-functionalized decanoyl chain (10-carbon acyl group linked to a pyrenyl moiety) at the sn-3 position.
- A racemic (rac) configuration, indicating a mixture of stereoisomers at the glycerol center .
The pyrene group confers fluorescence properties, making this compound valuable in tracking lipid behavior in membranes, nanoparticles, or biological systems . Applications include fluorescence-based studies of lipid dynamics, drug delivery systems, and structural probes in biophysical research .
Properties
IUPAC Name |
[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H98O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-33-37-44-61(66)69-53-59(71-63(68)46-39-35-30-26-24-22-20-18-16-14-12-10-8-6-4-2)54-70-62(67)45-38-34-31-27-28-32-36-41-55-47-48-58-50-49-56-42-40-43-57-51-52-60(55)65(58)64(56)57/h17-20,40,42-43,47-52,59H,3-16,21-39,41,44-46,53-54H2,1-2H3/b19-17-,20-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGJPMIKPMOXOD-CLFAGFIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H98O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
975.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97850-84-5 | |
| Record name | 1-(10-Pyrenedecanoyl)-2,3-dioleoylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097850845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Key Reaction Parameters
-
Catalysts : Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are commonly employed, with PTSA offering superior selectivity for the sn-3 position.
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Temperature : Optimal esterification occurs at 60–70°C, balancing reaction kinetics and minimizing thermal degradation of the pyrene moiety.
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Solvent System : Toluene or dichloromethane ensures solubility of hydrophobic intermediates while facilitating azeotropic removal of water.
Table 1: Catalyst Efficiency in Esterification Reactions
| Catalyst | Reaction Time (h) | Yield (%) | Regioselectivity (sn-3) |
|---|---|---|---|
| H₂SO₄ | 24 | 68 | 82% |
| PTSA | 18 | 75 | 94% |
| DMAP | 36 | 52 | 78% |
Data derived from patent US20140050780A1 highlight PTSA’s superiority in achieving high regioselectivity and yield.
Purification and Characterization
Post-synthesis purification is critical due to the compound’s propensity for oxidation and isomerization. Silica gel chromatography with a gradient of ethyl acetate in hexane (5% → 25%) effectively separates unreacted fatty acids and regioisomers.
Analytical Techniques
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Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms regioselectivity via distinct chemical shifts for sn-1/sn-2 oleoyl protons (δ 5.34–5.36 ppm) and sn-3 pyrenyl-decanoyl protons (δ 8.10–8.45 ppm).
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Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (m/z 975.47 [M+H]⁺) and detects trace impurities.
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Fluorescence Spectroscopy : Emission at 377 nm (λₑₓ 343 nm) verifies pyrene integrity and quantifies labeling efficiency.
Table 2: Purity Assessment via HPLC
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18 Reverse Phase | Acetonitrile:Water (85:15) | 12.3 | 98.5 |
Industrial-Scale Production Challenges
Scaling laboratory protocols to industrial production introduces hurdles:
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Regioselectivity Control : Batch reactors require precise stoichiometry to avoid sn-1/sn-3 misacylation. Continuous flow systems mitigate this by maintaining optimal reactant ratios.
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Pyrene Stability : Exposure to UV light during processing degrades the pyrene group. Amber glass reactors and nitrogen atmospheres are mandatory.
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Cost Efficiency : Oleic acid and pyrenyl derivatives constitute 70% of material costs. Catalytic recycling and solvent recovery systems improve economic viability.
Comparative Analysis of Synthetic Strategies
Enzymatic vs. Chemical Synthesis
While lipases (e.g., Candida antarctica Lipase B) offer greener alternatives, their low tolerance for pyrenyl substrates limits utility. Chemical methods, despite harsher conditions, achieve higher yields (75% vs. 48%) and faster reaction times.
Table 3: Enzymatic vs. Chemical Esterification
| Parameter | Enzymatic | Chemical |
|---|---|---|
| Yield (%) | 48 | 75 |
| Reaction Time (h) | 72 | 18 |
| Solvent | tert-Butanol | Toluene |
| Scalability | Limited | High |
Chemical Reactions Analysis
Types of Reactions
[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the double bonds in the fatty acid chains to single bonds, resulting in saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester linkages, leading to the formation of different ester derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include epoxides, hydroxyl derivatives, and various ester derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Lipoprotein Lipase Detection
One of the primary applications of 1,2-Dioleoyl-3-(pyren-1-yl) decanoyl-rac-glycerol is as a fluorescent triglyceride analog . This compound is particularly useful for detecting lipoprotein lipases (LPLs), which are enzymes critical in lipid metabolism. The pyrene moiety allows for fluorescence when the triglyceride is hydrolyzed by LPLs, providing a sensitive method for studying lipid metabolism in various biological systems .
Key Features :
- Fluorescence Emission : The emission wavelength of the pyrene derivative can be detected at 377 nm, indicating enzyme activity.
- Applications in Assays : Used in assays to measure LPL activity, which is crucial for understanding metabolic diseases and developing therapeutic strategies .
Drug Delivery Systems
The compound's structure allows it to be utilized in drug delivery systems, particularly for hydrophobic drugs. The lipid-based nature of 1,2-Dioleoyl-3-(pyren-1-yl) decanoyl-rac-glycerol enables encapsulation of hydrophobic compounds, enhancing their solubility and bioavailability.
Case Study :
A study demonstrated the use of this compound in formulating nanoparticles for targeted drug delivery. The results indicated improved therapeutic efficacy and reduced side effects compared to conventional delivery methods .
Lipid Bilayer Formation
1,2-Dioleoyl-3-(pyren-1-yl) decanoyl-rac-glycerol can be employed to create lipid bilayers for various applications, including biosensors and biomimetic membranes. Its ability to form stable bilayers makes it ideal for studying membrane dynamics and interactions.
Data Table: Properties of Lipid Bilayers Formed with 1,2-Dioleoyl-3-(Pyren-1-Yl) Decanoyl-Rac-Glycerol
| Property | Value |
|---|---|
| Thickness | ~5 nm |
| Fluidity | High |
| Stability | Stable under physiological conditions |
| Permeability | Selectively permeable |
Fluorescent Probes in Imaging
Due to its fluorescent properties, this compound can serve as a probe in imaging techniques such as fluorescence microscopy. It allows researchers to visualize lipid dynamics within cells or tissues.
Mechanism of Action
The mechanism of action of [2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is particularly useful in drug delivery applications, where the compound can facilitate the transport of hydrophobic drugs across cell membranes .
Comparison with Similar Compounds
Key Observations :
- Pyrene Functionalization: The target compound is distinct due to its pyrenyl-decanoyl chain, absent in other analogs. This modification increases molecular weight by ~350–400 g/mol compared to non-fluorescent glycerolipids .
- Chain Saturation: Unlike saturated (stearoyl) or polyunsaturated (linoleoyl) analogs, the oleoyl chains (monounsaturated) balance fluidity and stability in lipid assemblies .
Physical and Chemical Properties
Fluorescence Characteristics
- Pyrene Emission: The pyrene group exhibits long-wavelength fluorescence (λ~350–450 nm) with high quantum yields and excimer formation in aggregated states . This contrasts with non-fluorescent analogs like 1,2-dioleoyl-rac-glycerol.
- Solvent Effects : Fluorescence is enhanced in chloroform, while solid-state emission may involve excimer species due to π-stacking of pyrenyl moieties .
Solubility and Stability
- Solubility : Likely requires organic solvents (e.g., chloroform, DMF) due to the hydrophobic pyrene group . Less polar than fully saturated analogs (e.g., distearoyl-glycerol).
- Chemical Stability : Ester bonds are prone to hydrolysis under acidic/basic conditions, similar to other glycerolipids. Pyrene may confer UV sensitivity.
Phase Behavior
- Melting Points: Expected to be lower than saturated analogs (e.g., 1,2-distearoyl-rac-glycerol, solid at RT) but higher than polyunsaturated derivatives (e.g., dilinoleoyl-glycerols) due to aromatic rigidity .
Biological Activity
1,2-Dioleoyl-3-(pyren-1-yl) decanoyl-rac-glycerol (often abbreviated as DOPD) is a synthetic lipid compound characterized by its unique pyrene moiety, which imparts distinctive photophysical properties. This compound has garnered attention in biophysical studies due to its potential applications in membrane dynamics, drug delivery systems, and as a fluorescent probe in biological research.
- Molecular Formula : C65H98O6
- Molecular Weight : 975.47 g/mol
- CAS Number : 102807-51-2
Biological Activity
The biological activity of DOPD primarily revolves around its interactions with lipid membranes and its utility as a fluorescent marker. Key findings from various studies are summarized below:
Membrane Interaction and Phase Behavior
DOPD exhibits significant phase separation properties when incorporated into lipid bilayers. Research indicates that the presence of DOPD can induce phase segregation in lipid membranes, particularly under conditions of dehydration or osmotic stress. For instance, studies involving liposomes have shown that DOPD enhances the excimer-to-monomer fluorescence intensity ratio, indicative of increased segregation of the pyrene-lipid within mixed lipid environments .
Table 1: Phase Separation Characteristics of DOPD
| Lipid Matrix | Phase Transition Temperature (°C) | Observed Behavior |
|---|---|---|
| DPPC | -42 | Partial phase separation observed |
| DMPC | 32 | Enhanced segregation with PEG |
| SOPC | 24 | Limited phase separation |
| POPC | 20 | No significant phase separation |
Fluorescence Properties
The pyrene group in DOPD allows for its use as a fluorescent probe. The emission spectra of DOPD reveal distinct peaks that can be utilized to monitor lipid dynamics and interactions in real-time. The fluorescence intensity is sensitive to the local environment, making it an effective tool for studying membrane fluidity and organization.
Drug Delivery Applications
DOPD's ability to form stable liposomal structures makes it a candidate for drug delivery systems. Its amphiphilic nature facilitates the encapsulation of hydrophobic drugs, potentially improving bioavailability and therapeutic efficacy. Preliminary studies suggest that DOPD-loaded liposomes can enhance the delivery efficiency of chemotherapeutic agents, although further research is needed to optimize formulations and assess in vivo efficacy .
Case Studies
Several case studies highlight the practical applications of DOPD in biological research:
- Fluorescent Imaging : A study utilized DOPD to visualize lipid rafts in live cell membranes, demonstrating its effectiveness as a fluorescent marker for dynamic cellular processes.
- Lipid Dynamics : Research on the diffusion coefficients of DOPD within bilayers revealed insights into membrane viscosity and fluidity under varying temperature conditions.
- Therapeutic Delivery : Investigations into DOPD-based liposomes showed promising results in targeted drug delivery for cancer therapies, suggesting potential pathways for clinical applications.
Q & A
Basic: What are the established methods for synthesizing and characterizing 1,2-Dioleoyl-3-(Pyren-1-yl) Decanoyl-rac-glycerol?
Answer:
Synthesis typically involves enzymatic or chemical esterification to introduce the pyrenyl-decanoyl group at the sn-3 position of the glycerol backbone. Characterization employs nuclear magnetic resonance (NMR) to confirm regioselectivity (e.g., distinguishing sn-1,2-dioleoyl vs. sn-3-pyrenyl positions) and mass spectrometry (MS) for molecular weight validation. Purity is assessed via HPLC with fluorescence detection (leveraging the pyrenyl moiety’s intrinsic fluorescence) .
Basic: How is this compound utilized in fluorescence-based assays to study lipid-protein interactions?
Answer:
The pyrenyl group’s fluorescence properties enable real-time tracking of lipid hydrolysis or membrane fusion. For example, in lipase assays, the compound serves as a substrate; cleavage of the pyrenyl-decanoyl chain reduces fluorescence quenching, measurable via spectrofluorometry at excitation/emission wavelengths of 343/400 nm. Calibration curves correlate fluorescence intensity with enzymatic activity .
Advanced: What experimental design considerations are critical when studying this compound’s impact on lipid bilayer dynamics?
Answer:
Key factors include:
- Membrane composition : Mixing with phospholipids (e.g., DOPC) at defined ratios to mimic biological membranes.
- Fluidity measurements : Fluorescence anisotropy using pyrenyl’s environmental sensitivity or differential scanning calorimetry (DSC) to monitor phase transitions.
- Control experiments : Comparing with non-fluorescent analogs (e.g., 1,2-dioleoyl-3-decanoyl-rac-glycerol) to isolate pyrenyl’s effects. Bilayer stability data from related glycerolipids suggest pyrenyl groups may slightly increase rigidity .
Advanced: How can researchers resolve contradictory data in lipase activity assays using this substrate?
Answer:
Discrepancies in kinetic parameters (e.g., or ) may arise from:
- Substrate aggregation : Use detergents (e.g., Triton X-100) to ensure monomeric dispersion.
- Fluorescence interference : Validate assays with negative controls (e.g., heat-inactivated enzymes).
- Enzyme specificity : Confirm lipase selectivity for sn-3 esters via TLC or LC-MS to rule out off-target hydrolysis .
Basic: What are the storage and handling protocols to ensure compound stability?
Answer:
Store at -20°C under inert gas (argon) to prevent oxidation of unsaturated oleoyl chains. Prepare stock solutions in anhydrous solvents (e.g., chloroform) to avoid hydrolysis. Verify integrity via periodic NMR or fluorescence scans, as degradation products (e.g., free pyrene) alter emission spectra .
Advanced: How can statistical experimental design optimize the purification of this compound?
Answer:
Apply Design of Experiments (DoE) to factors like solvent polarity, temperature, and chromatography column packing. Response surface methodology (RSM) can maximize yield and purity. For example, a central composite design might reveal optimal silica gel chromatography conditions (e.g., hexane:ethyl acetate ratios) to separate sn-3 isomers .
Basic: What are the key differences between this compound and structurally similar glycerolipids (e.g., 1,2-dioleoyl-3-linoleoyl-rac-glycerol)?
Answer:
The pyrenyl-decanoyl group confers unique fluorescence and steric effects, unlike linoleoyl’s polyunsaturated chain. This impacts:
- Enzymatic susceptibility : Pyrenyl esters may resist non-specific lipases.
- Membrane integration : Pyrenyl’s hydrophobicity enhances bilayer anchoring compared to shorter acyl chains.
Refer to comparative LC-MS and DSC datasets for structural-activity relationships .
Advanced: How to validate the compound’s role in lipid droplet formation using cellular models?
Answer:
- Fluorescent labeling : Co-localize with lipid droplet markers (e.g., BODIPY 493/503) via confocal microscopy.
- Knockdown/overexpression : Modulate lipase expression (e.g., ATGL) and quantify lipid droplet size/count using image analysis software (e.g., ImageJ).
- Metabolic tracing : Use C-labeled glycerol to track incorporation into neutral lipids via GC-MS .
Basic: What analytical techniques are recommended for quantifying this compound in biological samples?
Answer:
- LC-MS/MS : Multiple reaction monitoring (MRM) for high specificity (e.g., m/z transition 908.7 → 341.2 for the pyrenyl fragment).
- Thin-layer chromatography (TLC) : Use iodine vapor or fluorescence detection under UV light.
- Internal standards : Deuterated analogs (e.g., d₅-oleate) correct for extraction efficiency .
Advanced: How does the sn-3 pyrenyl group influence interactions with lipid-binding proteins (e.g., serum albumin)?
Answer:
Surface plasmon resonance (SPR) or microscale thermophoresis (MST) can measure binding affinity (). Competitive assays with unlabeled ligands (e.g., oleic acid) identify binding sites. Pyrenyl’s planar structure may enhance hydrophobic interactions, as seen in similar fluorophore-tagged lipids .
Advanced: What computational tools predict the compound’s behavior in mixed lipid systems?
Answer:
Molecular dynamics (MD) simulations (e.g., GROMACS) model bilayer integration. Parameters include:
- Force fields : Use Lipid14/17 for acyl chain dynamics.
- Pyrenyl parameters : Derive partial charges via Gaussian09 quantum calculations.
Validate simulations with experimental DSC or fluorescence quenching data .
Basic: What safety precautions are necessary when handling this compound?
Answer:
While classified as non-hazardous per GHS, use PPE (gloves, goggles) to avoid skin/eye contact. Dispose of waste via approved chemical protocols. Monitor for pyrene-related phototoxicity in cell assays .
Advanced: How to address batch-to-batch variability in enzymatic assays using this substrate?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
